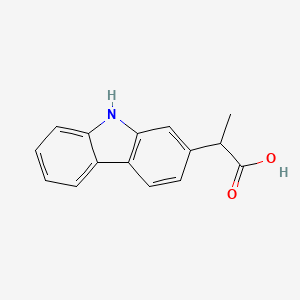

2-(9H-Carbazol-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-carbazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9(15(17)18)10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-9,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJIVJPREZQHFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52263-68-0 | |

| Record name | 2-(9H-Carbazol-2-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052263680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(9H-CARBAZOL-2-YL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461G26691F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 9h Carbazol 2 Yl Propanoic Acid

Established and Emerging Synthetic Routes to the Core 2-(9H-Carbazol-2-yl)propanoic Acid Structure

The construction of the this compound framework can be achieved through various synthetic strategies, ranging from classical multi-step sequences to modern catalytic methods.

Classical Multi-Step Pathways for Carbazole (B46965) Moiety Construction and Propanoic Acid Integration

Traditional methods for the synthesis of the carbazole core often involve multi-step processes such as the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, and Fischer indole (B1671886) synthesis, followed by the introduction of the propanoic acid side chain. chim.it These classical routes, while foundational, can be lengthy and sometimes require harsh reaction conditions. nih.gov

One common approach involves the N-alkylation of a pre-formed carbazole ring. For instance, reacting carbazole with an appropriate three-carbon synthon bearing a protected carboxylic acid or a precursor functional group, followed by deprotection or conversion to the carboxylic acid, can yield the target molecule. Another strategy involves building the propanoic acid chain onto a functionalized carbazole, such as through the Heck reaction or other cross-coupling methods on a halogenated carbazole derivative.

A specific example is the synthesis starting from carbazole, which is first reacted with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate to yield ethyl 2-(9H-carbazol-9-yl)acetate. uomosul.edu.iq This ester can then be further elaborated to introduce the propanoic acid moiety at the 2-position through a series of steps.

Catalytic Approaches in the Formation of the Carbazole Ring System

Modern synthetic chemistry has seen a surge in the use of catalytic methods for the construction of carbazole rings, offering milder reaction conditions and improved efficiency. Transition metal-catalyzed reactions, particularly those involving palladium, have been instrumental in this regard. organic-chemistry.orgnih.gov

A notable strategy is the palladium-catalyzed tandem C-H functionalization and C-N bond formation, which allows for the synthesis of substituted carbazoles from readily available starting materials. organic-chemistry.orgnih.gov This approach can be applied to construct the carbazole core, which can then be functionalized with the propanoic acid side chain. For example, a palladium(II) acetate (B1210297)/copper(II) acetate system under an oxygen atmosphere has been shown to be effective for this transformation. organic-chemistry.org

Furthermore, rhodium catalysts have been employed in the synthesis of carbazole derivatives. For instance, a Cp*Rh(III)/H+ tandem catalytic system has been utilized to create a variety of 9-(pyrimidin-2-yl)-9H-carbazole derivatives. nih.gov While not directly yielding this compound, these methods highlight the power of catalytic systems in constructing the fundamental carbazole scaffold.

Advanced Strategies for Regioselective Synthesis and Functionalization (e.g., C-H Activation, Metal-Catalyzed Coupling Reactions)

The direct and regioselective functionalization of the carbazole core represents a significant advancement in synthetic efficiency. C-H activation strategies, in particular, have emerged as powerful tools for introducing substituents at specific positions of the carbazole ring without the need for pre-functionalized substrates. chim.itresearchgate.net

Transition metal-catalyzed C-H activation allows for the direct introduction of various functional groups, including alkyl and aryl groups, onto the carbazole skeleton. chim.it For the synthesis of this compound, a directed C-H activation approach could be envisioned, where a directing group on the carbazole nitrogen or at another position guides the metal catalyst to the C-2 position for the introduction of the propanoic acid precursor.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also pivotal. beilstein-journals.org For instance, a 2-halo-carbazole derivative can be coupled with a suitable boronic acid or ester containing the propanoic acid moiety. A study demonstrated the coupling of 9-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole with halogenated azines using a Pd(PPh3)4/K2CO3 catalytic system, showcasing the utility of this approach in forming C-C bonds with the carbazole core. beilstein-journals.org While this example is for the 3-position, similar strategies could be adapted for the 2-position.

Derivatization Strategies and Functional Group Transformations

The carboxylic acid moiety of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, the methyl ester of carprofen (B1668582), a related compound, was synthesized using glacial acetic acid. nih.gov

Amidation reactions can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, coupling agents can be used to directly form the amide bond. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Synthesis of Hydrazide Derivatives and Subsequent Cyclocondensation Reactions (e.g., Oxadiazole, Schiff Bases)

The conversion of the carboxylic acid to a hydrazide derivative opens up a plethora of synthetic possibilities for the construction of various heterocyclic systems. The hydrazide, 2-(9H-Carbazol-2-yl)acetohydrazide, is typically synthesized by reacting the corresponding ester with hydrazine (B178648) hydrate. uomosul.edu.iqnih.gov

Hydrazide and Hydrazone Formation:

The resulting hydrazide is a key intermediate that can be condensed with aldehydes or ketones to form hydrazones (Schiff bases). uomosul.edu.iquomosul.edu.iq This reaction is usually carried out in a suitable solvent like ethanol (B145695) with a catalytic amount of acid. uomosul.edu.iq

Cyclocondensation to Oxadiazoles:

These hydrazones can then undergo cyclocondensation reactions to form five-membered heterocyclic rings like 1,3,4-oxadiazoles. uomosul.edu.iq A common method for this transformation is treatment with an oxidizing agent or a dehydrating agent like acetic anhydride (B1165640). uomosul.edu.iquomosul.edu.iq The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can also be achieved through the cyclodesulfurization of thiosemicarbazides in the presence of a coupling reagent like TBTU. luxembourg-bio.com

The following table summarizes the synthesis of various hydrazone and oxadiazole derivatives starting from a carbazole hydrazide:

| Starting Material | Reagent | Product Type | Reference |

| 2-(9H-carbazol-9-yl) acetohydrazide | Substituted benzaldehydes/acetophenones | Hydrazones | uomosul.edu.iquomosul.edu.iq |

| Carbazole-derived hydrazones | Acetic anhydride | 1,3,4-Oxadiazoles | uomosul.edu.iquomosul.edu.iq |

| Carbazole-derived hydrazide | Isothiocyanates | Thiosemicarbazides | nih.gov |

| Thiosemicarbazides | TBTU/DIEA | 2-Amino-1,3,4-oxadiazoles | luxembourg-bio.com |

These synthetic transformations highlight the versatility of this compound as a scaffold for generating a wide array of derivatives with potential applications in various fields of chemistry.

Electrophilic Aromatic Substitution on the Carbazole Nucleus (e.g., Halogenation, Nitration)

The carbazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The positions most prone to substitution are typically the 3, 6, 1, and 8 positions. In the context of this compound, substitution at the 6-position is of particular industrial relevance, leading to the formation of Carprofen. nih.gov

Halogenation: Chlorination is a well-documented electrophilic halogenation reaction for this system. One synthetic route to Carprofen, which is 2-(6-chloro-9H-carbazol-2-yl)propanoic acid, involves the direct chlorination of a carbazole intermediate. nih.gov For example, an N-acetylated carbazole derivative can be reacted with a chlorinating agent like trichloroisocyanuric acid to introduce a chlorine atom at the 6-position of the carbazole ring. nih.gov Another method utilizes sulfuryl chloride to chlorinate ethyl 2-(9H-carbazol-2-yl)-2-oxoacetate, which is a precursor in a multi-step synthesis of Carprofen. nih.gov These reactions highlight the ability to selectively functionalize the carbazole core.

| Reagent | Position of Substitution | Product | Reference |

| Trichloroisocyanuric acid | 6-position | 1-(9-acetyl-6-chloro-9H-carbazol-2-yl)-2-chloro-propanone | nih.gov |

| Sulfuryl chloride | 6-position | Ethyl 2-(6-chloro-9H-carbazol-2-yl)-2-oxoacetate | nih.gov |

N-Substitution Reactions at the Carbazole Nitrogen Atom

The nitrogen atom of the carbazole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for N-substitution reactions. This is a common strategy to introduce various functional groups, which can alter the molecule's properties or serve as a protecting group during other synthetic steps.

A frequent first step in multi-step syntheses involving carbazole is N-acetylation. nih.gov This is typically achieved by reacting carbazole with acetic anhydride in the presence of an acid catalyst. nih.gov The resulting acetyl group can protect the nitrogen during subsequent reactions, such as Friedel-Crafts acylation on the aromatic rings, and can be removed later if necessary. nih.gov

Another example of N-substitution is the reaction of carbazole with bromoacetic acid or its esters. The synthesis of 2-(9H-carbazol-9-yl)acetic acid, a related compound, is achieved by reacting carbazole with bromoacetic acid in the presence of sodium hydroxide (B78521) and a solvent like DMSO. researchgate.net This alkylation at the nitrogen position is a key step in creating various carbazole derivatives for applications in materials science and pharmaceuticals. researchgate.netnih.gov

| Reagent | Type of Reaction | Product Example | Reference |

| Acetic anhydride | N-Acetylation | 1-(9H-carbazol-9-yl)ethanone | nih.gov |

| Bromoacetic acid | N-Alkylation | 2-(9H-carbazol-9-yl)acetic acid | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of carbazole derivatives is an area of growing interest, aiming to reduce environmental impact and improve safety. Key principles include the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

One promising sustainable approach is the use of electrochemical methods. The synthesis of poly(2-(9H-carbazol-9-yl)acetic acid) has been demonstrated via oxidative electropolymerization. researchgate.net This method avoids the need for harsh chemical oxidants and allows for the direct formation of a polymer film on an electrode surface. researchgate.net The anodic oxidation method is noted for its advantages in forming conductive polymers from carbazole derivatives. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential for electrochemical techniques in the broader field of carbazole chemistry.

Further research into greener syntheses could involve exploring biocatalysis, the use of renewable solvents, and developing catalytic cycles that minimize waste. For instance, replacing traditional Friedel-Crafts catalysts like aluminum chloride, which generate significant waste, with reusable solid acid catalysts would represent a significant step towards a more sustainable process. nih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For a compound to be viable for industrial or pharmaceutical use, its synthesis must be scalable, meaning it can be performed safely and efficiently on a large scale to produce high yields of pure product. The optimization of reaction conditions is critical to achieving this.

Key factors for optimization include:

Catalyst Choice: The efficiency of reactions like Friedel-Crafts acylation and cross-coupling reactions is highly dependent on the catalyst used. For instance, in Stille coupling reactions used to create complex carbazole-containing molecules, palladium catalysts like Pd(Ph₃P)₂Cl₂ are used, and optimizing the catalyst loading is crucial for maximizing yield and minimizing cost. mdpi.com

Reaction Time and Temperature: These parameters are often fine-tuned to ensure complete reaction while minimizing the formation of side products. For example, a Stille coupling reaction to form a carbazole-bithiazole derivative was heated at reflux for 2 hours, a condition likely determined through optimization to achieve a high yield of 85%. mdpi.com

Reagent Stoichiometry: Using the correct molar ratios of reactants is essential. In the aforementioned Stille coupling, a threefold excess of the organostannane reagent was used to drive the reaction to completion. mdpi.com

The development of high-yielding, regioselective reactions is a constant goal. A method for synthesizing 2-(9H-carbazol-1-yl)anilines from 2,3′-biindolyl and ketones was noted for its high regioselectivity and yields ranging from 27% to 95%, demonstrating the successful optimization of a specific transformation for a class of carbazole derivatives. umn.edu

The synthesis and characterization of this compound are described in the scientific journal article "Identification and characterization of carprofen as a multi-target FAAH/COX inhibitor" published in the Journal of Medicinal Chemistry (2012, 55(20), pp. 8807–8826) nih.gov. This publication likely contains the necessary Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and other analytical data required to fulfill the detailed outline provided in the prompt.

However, the specific data points from this primary source are not available through the current search capabilities. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without access to the full text and supplementary information of the aforementioned publication. Writing the article would require speculating on data, which would violate the core requirement for scientific accuracy.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, FMO Analysis, NBO Analysis)

While specific quantum chemical studies exclusively on 2-(9H-Carbazol-2-yl)propanoic acid are not extensively documented in public literature, the methodologies are well-established and have been applied to numerous carbazole (B46965) derivatives. These calculations are fundamental to understanding the electronic nature of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can optimize the molecular geometry and predict vibrational frequencies. rsc.orgrsc.org Such studies on related N-substituted carbazoles have been used to correlate calculated vibrational spectra with experimental infrared spectra, confirming the presence of monomers and dimers. rsc.org DFT is also employed to determine the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack. rsc.org

Frontier Molecular Orbital (FMO) Analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. rsc.orgresearchgate.net For carbazole derivatives, the HOMO is typically located on the electron-rich carbazole ring system, while the LUMO's position can be influenced by substituents. A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to engage in chemical reactions. rsc.org This analysis is crucial for designing carbazole-based materials for applications in optoelectronics, where charge transfer properties are key. researchgate.net

Natural Bond Orbital (NBO) Analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. researchgate.net NBO analysis can elucidate hyperconjugative interactions, charge delocalization, and the stabilization energy associated with electron delocalization from donor NBOs to acceptor NBOs. For this compound, NBO analysis would reveal the nature of the bonds within the carbazole core and the propanoic acid side chain, as well as the intramolecular hydrogen bonding that might occur, which stabilizes the molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com This technique provides a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and non-covalent interactions.

Conformational Analysis: The propanoic acid side chain of this compound has several rotatable bonds. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. Studies on other flexible carbazole derivatives have shown that molecular flexibility and the ability to adopt different conformations can significantly influence their biological activity by facilitating better binding to receptor sites. nih.gov

Intermolecular Interactions: MD simulations are also used to model how a molecule interacts with its environment, such as solvent molecules or a biological receptor. youtube.comrsc.org By simulating this compound in a solvent like water, one can study the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. Understanding these interactions is crucial for predicting solubility and how the molecule will behave in a biological medium. The interaction between the N-H group of the carbazole and polar solvents like N,N-dimethylformamide (DMF) has been shown to involve hydrogen bonding, which is a key factor in its separation and purification. rsc.org

Molecular Docking Studies for Elucidating Binding Affinities with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. pharmainfo.in This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a protein target. The chlorinated analog of this compound, carprofen (B1668582), and its derivatives have been the subject of numerous docking studies. nih.govnih.govnih.govajprd.com

These studies have explored the binding of carprofen derivatives to various enzymes. For instance, carprofen is known to inhibit cyclooxygenase (COX) enzymes. drugbank.com Docking studies have revealed that it binds to both COX-1 and COX-2, with some derivatives showing selectivity for one isoform over the other. nih.govnih.gov The propanoic acid moiety typically forms key interactions with active site residues, while the carbazole scaffold establishes hydrophobic and van der Waals interactions.

Beyond its anti-inflammatory targets, docking studies have investigated carprofen derivatives as potential inhibitors for other enzymes, including fatty acid amide hydrolase (FAAH), bacterial DNA gyrase, and DNA methyltransferase 1 (DNMT1). nih.govnih.govnih.gov These studies highlight the versatility of the carbazole-propanoic acid scaffold for developing inhibitors for a diverse range of biological targets.

| Compound/Derivative | Target Protein | Finding/Binding Affinity | Reference |

|---|---|---|---|

| Carprofen (S-enantiomer) | COX-1 | IC50 = 5.6 µM | nih.gov |

| Carprofen (S-enantiomer) | COX-2 | IC50 = 5.3 µM | nih.gov |

| Carprofen | Fatty Acid Amide Hydrolase (FAAH) | IC50 = 79 µM | nih.gov |

| Carprofen Derivatives | Staphylococcus aureus PBP3 | Identified as promising inhibitors through docking simulations. | nih.gov |

| S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid | DNA Methyltransferase 1 (DNMT1) | IC50 = 0.777 µM | nih.gov |

| Carbazole-pyrazole hybrid (DC1) | E. coli Topoisomerase IV | Binding Energy = -6.5 kcal/mol | researchgate.net |

Cheminformatics and Bioinformatics Approaches for Predicting Molecular Properties and Virtual Screening

Cheminformatics and bioinformatics provide the tools and frameworks necessary to manage and analyze large datasets of chemical and biological information, which is essential for modern drug discovery. neovarsity.orgnih.gov

Predicting Molecular Properties: Cheminformatics tools can rapidly calculate a wide range of molecular descriptors for this compound, including topological, electronic, and constitutional descriptors. These descriptors are then used in Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity. researchgate.net Such models can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Virtual Screening: Virtual screening is a key application of cheminformatics, allowing researchers to search vast libraries of virtual compounds to identify those that are most likely to bind to a drug target. neovarsity.orgresearchgate.netuni-hamburg.de This process can be either ligand-based or structure-based. In a ligand-based approach, a known active molecule like carprofen would be used as a template to find other molecules with similar properties. In a structure-based approach, molecular docking is used to "fit" millions of virtual compounds into the 3D structure of a target protein. nih.gov The repurposing of existing drugs, such as investigating carprofen for antimicrobial or anticancer effects, often begins with large-scale virtual screening campaigns. nih.govnih.govajprd.com

In Silico Assessment of Physicochemical Properties Relevant to Research Applications (e.g., Drug-Likeness, Computational Pharmacokinetics)

Before committing resources to synthesis and experimental testing, it is crucial to assess whether a molecule has properties consistent with a potential drug. In silico methods provide a rapid and cost-effective way to evaluate these characteristics.

Drug-Likeness: This concept is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. dovepress.com Computational tools like SwissADME can predict these properties for this compound and its derivatives, providing a "drug-likeness" score. pharmainfo.indovepress.comnih.gov Studies on carprofen derivatives have used these tools to show that modifications to the carbazole scaffold can improve the drug-likeness score compared to the parent compound. nih.gov

Computational Pharmacokinetics (ADMET): Beyond simple physical properties, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. pharmainfo.indovepress.com These models can estimate properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential for toxicity. dovepress.com For example, in silico ADME predictions for novel carbazole hybrids have shown that the introduction of specific chemical groups can lead to a better pharmacokinetic and drug-likeness profile. researchgate.net

| Compound/Class | Predicted Property | Finding/Value | Reference |

|---|---|---|---|

| Carbazole Alkaloids | Lipinski's Rule of Five | Satisfied with zero violations. | dovepress.comnih.gov |

| Carbazole Alkaloids | Lipophilicity (logP) | Predicted values between 2.43 and 4.37 (optimal range). | dovepress.com |

| Carbazole Alkaloids | Skin Permeability (Kp) | Predicted low skin permeability (Kp values from -4.26 to -5.47 cm/s). | dovepress.com |

| Carprofen Derivative (58) | Drug-Likeness Score | 0.96 (compared to 0.30 for S-carprofen). | nih.gov |

| Carbazole-triazole hybrid (DC3) | Pharmacokinetic Profile | Predicted to have a better pharmacokinetic profile than related pyrazole (B372694) derivatives. | researchgate.net |

| Carbazole Alkaloids | Toxicity | Predicted to be non-hepatotoxic, non-carcinogenic, and non-irritant. | nih.gov |

Applications in Materials Science and Optoelectronics

Development of 2-(9H-Carbazol-2-yl)propanoic Acid Derivatives as Organic Electronic Materials

Derivatives of this compound are being actively explored for their potential in a range of organic electronic devices. The versatility of the carbazole (B46965) structure allows for chemical modifications at various positions (N-9, C-2, C-3, C-6, C-7), enabling the fine-tuning of its electronic and optical properties to suit specific applications. nih.gov These modifications can influence the material's energy levels, charge carrier mobility, and light-emitting characteristics, leading to the development of highly efficient and stable organic electronic components. ontosight.airesearchgate.netsolubilityofthings.com

Integration into Organic Light-Emitting Diodes (OLEDs) for Enhanced Device Performance

Carbazole-based materials are frequently used in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their high singlet energy and effective hole-transporting capabilities, which contribute to achieving deep-blue emission and a balanced flow of charge carriers within the device. nih.gov While direct data on this compound in OLEDs is limited, the broader family of carbazole derivatives has demonstrated significant success. For instance, non-doped OLEDs utilizing carbazole-π-imidazole derivatives have shown impressive performance, with one device achieving a maximum luminance of 11,364 cd/m² and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov Another study on 3,3'-linked carbazole-based molecules reported blue electroluminescence with CIE coordinates of (x = 0.25, y = 0.23). researchgate.net The propanoic acid group in this compound could be leveraged to improve the processability and film-forming properties of these materials, potentially leading to even more efficient and stable OLED devices. ontosight.aisolubilityofthings.com

Table 1: Performance of Non-Doped OLEDs Based on Carbazole Derivatives

| Compound | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Max. EQE (%) | EL Wavelength (nm) | CIE Coordinates (x, y) |

| BCzB-PPI | 3.05 | 3.77 | 11,364 | 4.43 | 468 | (0.157, 0.080) |

| MoCzB-PPI | 3.25 | 2.50 | 7,656 | 2.87 | 472 | (0.156, 0.103) |

| BCzB-PIM | 3.65 | 1.83 | 4,258 | 2.22 | 452 | (0.159, 0.060) |

| MoCzB-PIM | 3.85 | 1.15 | 2,780 | 1.48 | 456 | (0.158, 0.071) |

Source: nih.gov

Utilization in Organic Photovoltaic Cells and Perovskite Solar Cells (e.g., as Hole Selective Layers, Self-Assembled Monolayers)

The phosphonic acid analogue of this compound, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz), has been particularly successful as a SAM in inverted PSCs. researchgate.net The use of 2PACz and its derivatives as hole transport layers in mixed Sn/Pb perovskite solar cells has led to a notable increase in efficiency. For example, devices utilizing 2-PACz and Br-2PACz achieved champion efficiencies of 18.44% and 19.57%, respectively, surpassing the 16.33% efficiency of devices using the standard PEDOT:PSS hole transport layer. digitellinc.com The propanoic acid group in this compound offers an alternative anchoring group to the more commonly used phosphonic acids, which could provide advantages in terms of stability and interfacial properties. mdpi.com

Table 2: Performance of Mixed Sn/Pb Perovskite Solar Cells with Different Hole Transport Layers

| Hole Transport Layer | Champion Device Efficiency (%) |

| PEDOT:PSS | 16.33 |

| 2-PACz | 18.44 |

| Br-2PACz | 19.57 |

Source: digitellinc.com

Role in the Synthesis of Conducting Polymers and Advanced Synthetic Dyes

The carbazole moiety is a key building block in the synthesis of conducting polymers. These polymers are of interest for a wide range of applications, including sensors, supercapacitors, and optoelectronic devices. researchgate.net The electropolymerization of carbazole and its derivatives is a common method for producing thin, conductive polymer films. researchgate.netnih.govmdpi.com For instance, a poly(2-(9H-carbazol-9-yl) acetic acid) film, a close structural relative of the propanoic acid derivative, was synthesized via oxidative electropolymerization and exhibited a dry conductivity of 4.3 x 10⁻⁵ S/cm. researchgate.net The propanoic acid group can be utilized to improve the solubility and processability of the resulting polymers.

Furthermore, carbazole derivatives are integral to the design of advanced synthetic dyes. nih.gov The electronic properties of the carbazole unit can be tuned through chemical modification to create dyes with specific absorption and emission characteristics, making them suitable for applications such as dye-sensitized solar cells (DSSCs). researchgate.net

Investigation of Fundamental Optoelectronic Properties (e.g., Luminescence, Charge Transport Characteristics)

The fundamental optoelectronic properties of this compound and its derivatives are a subject of ongoing research. The carbazole group is known for its strong luminescence and efficient hole transport capabilities. nih.govontosight.aisolubilityofthings.com The photophysical properties, such as absorption and emission spectra, are influenced by the specific functional groups attached to the carbazole core and the solvent environment. researchgate.net

For example, studies on similar carbazole derivatives have shown that they typically exhibit blue or violet-blue fluorescence with high quantum yields. researchgate.net The electrochemical properties, which determine the energy levels (HOMO and LUMO) of the molecule, are crucial for designing efficient charge transfer pathways in electronic devices. Cyclic voltammetry is a common technique used to determine these energy levels. researchgate.net

Structure-Property Relationships in Advanced Functional Materials Design

Understanding the relationship between the chemical structure of this compound derivatives and their resulting properties is essential for the rational design of new and improved functional materials. By systematically modifying the structure, for instance, by introducing different substituents on the carbazole ring or altering the length and nature of the carboxylic acid side chain, researchers can fine-tune the material's optoelectronic and physical properties.

This structure-property relationship allows for the development of materials with tailored characteristics for specific applications. For example, in OLEDs, modifications can be made to achieve specific emission colors and improve device efficiency and lifetime. nih.gov In solar cells, the structure can be optimized to enhance hole mobility and create a better energy level alignment with the perovskite or organic active layer, leading to higher power conversion efficiencies. unc.edu The ability to systematically alter the molecular structure and predict the resulting properties is a powerful tool in the field of advanced functional materials. researchgate.net

Mechanistic and Biological Research Applications Molecular and Cellular Level

Exploration of Molecular Mechanisms Underlying Biological Activities

The unique tricyclic structure of the carbazole (B46965) nucleus in 2-(9H-Carbazol-2-yl)propanoic acid and its analogs provides a versatile scaffold for a variety of biological activities. ajprd.comsolubilityofthings.com Researchers have explored how these compounds interact with key enzymes and receptors at a molecular level.

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives have been evaluated against several important enzymes.

Cyclooxygenase (COX) Isoforms: As a non-steroidal anti-inflammatory drug (NSAID), carprofen (B1668582), a chlorinated derivative of this compound, is known to inhibit cyclooxygenase (COX) enzymes. ontosight.ainih.gov These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain. ontosight.ai Some amide analogues of carprofen have shown inhibitory activity against ovine COX-1. nih.gov Furthermore, these derivatives were found to be more potent inhibitors of human recombinant COX-2 when 2-arachidonoylglycerol (B1664049) was the substrate, as opposed to arachidonic acid. nih.govbohrium.com This suggests a substrate-selective inhibition mechanism.

Fatty Acid Amide Hydrolase (FAAH): Inhibition of fatty acid amide hydrolase (FAAH) can reduce the gastrointestinal damage often associated with NSAIDs. nih.govbohrium.com This has led to the development of dual-action FAAH/COX inhibitors. Novel amide derivatives of carprofen have demonstrated potent and reversible inhibition of FAAH. bohrium.comresearchgate.net For instance, Carpro-AM1 and Carpro-AM6 showed IC50 values of 94 nM and 23 nM, respectively, against FAAH in rat brain homogenates, making them significantly more potent than the parent compound, carprofen. nih.govbohrium.com

DNA Methyltransferase 1 (DNMT1): Derivatives of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid have been identified as inhibitors of DNA methyltransferase 1 (DNMT1). nih.gov Specifically, the S-configured isomers with di-tert-butyl and trichloro substitutions on the carbazole ring exhibited significant DNMT1 inhibition, with IC50 values of 8.147 μM and 0.777 μM, respectively. nih.gov

Tyrosinase and Glutathione (B108866) Reductase: While direct studies on this compound's effect on tyrosinase are not prominent, the broader class of carbazole derivatives has been investigated for various enzymatic inhibitions. Research on glutathione reductase (GR) has shown that its inhibition can lead to a state of thiol oxidative stress within cells by decreasing reduced glutathione (GSH) and increasing glutathione disulfide (GSSG). nih.gov

Receptor Binding and Modulation Studies

The interaction of carbazole derivatives with various receptors has been a key area of investigation.

Serotonin (B10506) Receptors and Peroxisome Proliferator-Activated Receptors (PPARs): The diverse biological activities of carbazole compounds suggest potential interactions with a range of receptors, although specific, detailed studies on this compound binding to serotonin receptors or PPARs are not extensively documented in the provided context.

Cryptochrome (CRY) Modulators: While direct modulation of cryptochromes by this compound is not specified, the broad bioactivity of carbazoles makes them candidates for influencing various cellular signaling pathways, which could indirectly involve such modulators.

In Vitro Studies on Cellular Models

The biological effects of this compound and its derivatives have been further elucidated through studies on various cellular models, revealing their antimicrobial and anticancer potential.

Anti-Microbial Activity Profiling

Carbazole derivatives have demonstrated a wide spectrum of antimicrobial activities.

Antibacterial and Antifungal Effects: Carprofen-based derivatives have shown excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. ajprd.com For example, certain carprofen derivatives integrated with coumarin (B35378) or 1,3,4-oxadiazole (B1194373) have displayed significant in vitro antibacterial effects. ajprd.com Some carbazole derivatives have also exhibited potent antifungal activity, with murrayafoline A, a natural carbazole alkaloid, being a notable example. nih.gov Novel 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines have also shown promising antibacterial and antifungal properties. nih.gov

Anti-Biofilm Effects: The ability to inhibit or eradicate biofilms is a critical aspect of antimicrobial research. Certain carprofen derivatives have exhibited significant anti-biofilm activity, particularly against Pseudomonas aeruginosa. mdpi.comresearchgate.net Specifically, a derivative bearing a nitro group and a methyl ester (compound 1a) and another with two bromine atoms and a methyl ester (compound 1i) were effective against P. aeruginosa biofilms. researchgate.net

| Compound/Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| Carprofen derivatives with coumarin/1,3,4-oxadiazole | Gram-positive and Gram-negative bacteria | Antibacterial | ajprd.com |

| Murrayafoline A | Fungi | Antifungal | nih.gov |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine | Bacteria and Fungi | Antibacterial and Antifungal | nih.gov |

| Carprofen derivatives 1a and 1i | Pseudomonas aeruginosa | Anti-biofilm | researchgate.net |

Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines

Carbazole derivatives have shown significant potential as anticancer agents by inducing cell death and inhibiting proliferation in various cancer cell lines. nih.govmdpi.com

Induction of DNA Double-Strand Breaks and Oxidative Stress: The anticancer mechanism of some carbazole derivatives involves the induction of DNA damage. nih.gov Carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs), a class that includes carprofen, can induce the production of reactive oxygen species (ROS), leading to DNA, protein, and lipid damage, and ultimately causing oxidative stress and cell damage. nih.gov

Cell Cycle Arrest: Several carbazole derivatives have been shown to disrupt cell cycle progression in cancer cells. nih.gov For instance, some derivatives cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cell line and the specific compound. nih.govresearchgate.net Derivatives of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid have been shown to induce apoptosis in K562 cells and arrest them in the G0/G1 phase. nih.gov

Cytotoxic Effects: Symmetrically substituted carbazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including those of the breast, colon, and lung, with some compounds showing IC50 values in the nanomolar range. nih.gov A bis-carbazole derivative was found to be highly active against MDA-MB-231 and MCF-7 breast cancer cell lines, triggering apoptosis through both intrinsic and extrinsic pathways. mdpi.com

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Symmetrically substituted carbazole derivatives | Breast, colon, lung cancer | Inhibition of proliferation, colony formation | nih.gov |

| Bis-carbazole derivative | MDA-MB-231, MCF-7 (breast cancer) | Induction of apoptosis | mdpi.com |

| 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid derivatives | K562, A2780, HeLa, SiHa | DNMT1 inhibition, apoptosis, G0/G1 cell cycle arrest | nih.gov |

Systematic Structure-Activity Relationship (SAR) Studies for Biological Profiling

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights.

Enzyme Inhibition: In the context of FAAH and COX inhibition, the conversion of the carboxylic acid group of carprofen to an amide has been shown to dramatically increase its potency as an FAAH inhibitor. bohrium.comresearchgate.net For example, the replacement of a 2-amino-3-methylpyridine (B33374) moiety with a 2-amino-3-halopyridine in related compounds led to increased potency against FAAH and selective inhibition of COX-2. researchgate.net

Anticancer Activity: For DNMT1 inhibitors derived from 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid, SAR analysis revealed that introducing substituents on the carbazole ring enhances inhibitory activity. nih.gov Furthermore, the S-configuration isomers were found to be more active than the R-configuration isomers. nih.gov

Antimicrobial Activity: SAR studies on carbazole derivatives have shown that substitutions at the C-6 position of the carbazole ring can lead to pronounced antimicrobial activities. nih.gov

These SAR studies underscore the importance of specific structural modifications in fine-tuning the biological profile of this compound derivatives for various therapeutic applications.

Strategies for Lead Compound Identification and Optimization in Medicinal Chemistry Research

The carbazole nucleus, a prominent heterocyclic pharmacophore, is a cornerstone in the development of new therapeutic agents due to its favorable drug-like properties. nih.gov The process of discovering a new drug often begins with a "lead compound," a chemical starting point that shows promising biological activity. The core structure of this compound, featuring a carbazole ring system, is representative of a scaffold that has been extensively used in lead identification and optimization. nih.govmdpi.com For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Carprofen possesses this fundamental structure. nih.govwikipedia.org

Lead optimization is an iterative process where a lead compound is chemically modified to enhance its desired properties while minimizing undesirable ones. youtube.comyoutube.com This multi-parameter optimization aims to improve potency, selectivity, and pharmacokinetic characteristics. youtube.com In the context of carbazole-based compounds, researchers employ several strategies:

Structural Diversity-Guided Optimization: This approach involves creating a library of diverse carbazole derivatives by introducing various functional groups. nih.govfrontiersin.org For example, starting with a carbazole acid, chemists can synthesize a series of amides, hydrazides, and hydrazones. nih.gov These new molecules are then tested for biological activity, such as cytotoxicity against cancer cell lines. nih.govfrontiersin.org The goal is to establish a Structure-Activity Relationship (SAR), which links specific structural changes to changes in biological effect. nih.gov

Molecular Flexibility: Research has shown that for some carbazole derivatives, increasing the number of rotatable bonds can enhance binding to biological targets and improve inhibitory activity. nih.govfrontiersin.org By introducing flexible linkers, such as a methylene (B1212753) group, between the carbazole core and other parts of the molecule, scientists can create compounds that may better fit into the active site of a target protein. nih.govfrontiersin.org

Structure-Based Design: When the three-dimensional structure of the biological target is known, researchers can rationally design new analogs. This method allows for the creation of compounds that are predicted to have improved interactions with the target, leading to higher potency and selectivity. youtube.com

A study focused on developing cytotoxic agents designed a series of carbazole derivatives with increased structural diversity. nih.gov The preliminary results identified a lead compound, 14a , which showed significant inhibitory activity against gastric adenocarcinoma (7901) and human melanoma (A875) cancer cells, suggesting its potential as a starting point for new anticancer drugs. nih.govfrontiersin.org

Table 1: Cytotoxic Activity of Optimized Carbazole Derivatives This interactive table summarizes the in vitro cytotoxic activity (IC50) of selected carbazole derivatives against different cancer cell lines. Lower IC50 values indicate higher potency.

| Compound | 7901 (gastric adenocarcinoma) IC50 (μM) | A875 (human melanoma) IC50 (μM) | MARC145 (monkey kidney) IC50 (μM) |

|---|---|---|---|

| 11a | 20.4 ± 1.87 | 13.9 ± 0.61 | 10.8 ± 0.76 |

| 11b | 16.2 ± 1.15 | 16.3 ± 1.25 | 11.4 ± 0.98 |

| 14a | 11.8 ± 1.26 | 9.77 ± 8.32 | 7.47 ± 0.45 |

| 14b | 18.5 ± 2.65 | 11.5 ± 0.96 | 12.3 ± 1.02 |

| 5-FU (Control) | 19.3 ± 1.33 | 25.6 ± 1.54 | 16.7 ± 1.21 |

Data sourced from research on structural diversity-guided optimization of carbazole derivatives. frontiersin.org

Academic Approaches to Drug Repurposing through Molecular Modification and Mechanistic Elucidation

Drug repurposing, or finding new uses for existing drugs, is a valuable strategy in pharmaceutical research. It often involves taking a known compound and modifying its structure to target a new disease or to understand its biological mechanisms more deeply. The carbazole scaffold, present in approved drugs, serves as an excellent starting point for such academic explorations. nih.gov

One key approach is lead repurposing , which uses existing compounds developed for one disease as a foundation for reoptimization against another. nih.gov For example, the anticancer candidate CBL0137, a carbazole derivative, was identified as a potent agent against the parasites that cause human African trypanosomiasis (HAT). nih.gov Researchers then synthesized a series of new analogs of CBL0137 to improve its properties specifically for treating HAT. This involved:

Systematic Molecular Modification: Key parts of the CBL0137 molecule were altered. For instance, eliminating a pendant amine group or converting the carbazole core to an indole (B1671886) led to a loss of antitrypanosome activity, highlighting the importance of these structural features. nih.gov

Structure-Activity/Property Analysis: The new analogs were evaluated for potency against the parasite, selectivity (to minimize harm to human cells), and metabolic stability. nih.gov This comprehensive profiling led to the identification of new compounds, 5v and 5w , with improved selectivity indices. nih.gov Subsequent in vivo testing in a mouse model of HAT showed that compound 5v had a promising profile for further drug development, while 5w was not effective. nih.gov

Another area of repurposing research involves elucidating the molecular mechanisms of carbazole compounds. Carbazoles have been found to inhibit the STAT3 signaling pathway, which is implicated in inflammatory diseases like psoriasis and in various cancers. mdpi.com This discovery opens the door to repurposing carbazole-based drugs, originally developed for other conditions, as potential treatments for these diseases by specifically targeting this pathway. mdpi.com

Broader Implications and Future Research Directions

Reinforcing the Role of 2-(9H-Carbazol-2-yl)propanoic Acid as a Versatile Chemical Scaffold for Discovery

The inherent chemical functionalities of this compound—a carboxylic acid group and a reactive carbazole (B46965) ring system—make it an exceptionally versatile scaffold for chemical modification and drug discovery. The carbazole core itself offers several positions for substitution, allowing for the fine-tuning of steric and electronic properties. echemcom.com The propanoic acid side chain provides a convenient handle for esterification, amidation, and other transformations to create a diverse library of derivatives.

The value of the carbazole scaffold is well-established, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. echemcom.comnih.govresearchgate.netnih.gov For instance, the chloro-substituted analogue, carprofen (B1668582), is a known inhibitor of cyclooxygenase (COX) enzymes. nih.govmdpi.com By using this compound as a starting point, researchers can systematically explore how modifications to the carbazole ring and the propanoic acid moiety influence biological activity. This approach allows for the development of new chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

The modular nature of this scaffold enables its use in fragment-based drug design and the creation of hybrid molecules. The carbazole-propanoic acid core can be combined with other pharmacophores to generate novel compounds with dual or synergistic modes of action. For example, derivatives incorporating 1,3,4-oxadiazole (B1194373) moieties have been synthesized from carprofen and have shown promising antimicrobial activity. mdpi.comnih.gov This highlights the potential of this compound as a building block for creating complex and biologically active molecules.

Addressing Synthetic Challenges and Exploring Novel Synthetic Pathways for Derivatives

While the carbazole scaffold is attractive, the synthesis of its derivatives can present challenges. Traditional methods for carbazole synthesis often require harsh reaction conditions and may lack regioselectivity. However, recent advances in synthetic organic chemistry offer new avenues for the efficient and controlled synthesis of this compound derivatives.

One of the primary challenges lies in the selective functionalization of the carbazole ring. Direct electrophilic substitution on the carbazole nucleus can lead to a mixture of products. Modern synthetic strategies, such as transition metal-catalyzed cross-coupling reactions, offer greater control over the position of substitution. These methods allow for the introduction of a wide variety of functional groups at specific positions on the carbazole ring, enabling the synthesis of a diverse range of analogues.

The synthesis of derivatives often begins with the modification of the carboxylic acid group of this compound. Standard esterification and amidation reactions are readily applicable. For instance, the reaction of its chloro-analogue with methanol in the presence of sulfuric acid yields the corresponding methyl ester, which can be further converted to a hydrazide. mdpi.comnih.gov This hydrazide serves as a key intermediate for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles. mdpi.comnih.gov

Below is a table summarizing potential synthetic pathways for the derivatization of this compound, based on established methods for related carbazole compounds.

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Esters | Prodrugs, Intermediates for further synthesis |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amides | Bioactive compounds, materials |

| Hydrazide Formation | Hydrazine (B178648) Hydrate, Reflux | Hydrazides | Intermediates for heterocycle synthesis |

| Heterocycle Formation | Acid Hydrazide, Acyl Chlorides, POCl₃ | 1,3,4-Oxadiazoles | Antimicrobial, Anticancer agents |

| Cross-Coupling | Boronic acids, Palladium catalyst | Arylated Carbazoles | Organic electronics, Fluorescent probes |

Fostering Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The unique photophysical and electronic properties of the carbazole ring make this compound and its derivatives promising candidates for applications beyond medicine, particularly in materials science. Carbazole-containing polymers are known for their thermal stability and charge-transporting properties, making them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. mdpi.com The propanoic acid group of this compound can be used to anchor the molecule to surfaces or to incorporate it into polymer chains.

The intersection of biology and materials science offers exciting opportunities for this compound. For example, fluorescent derivatives of this compound could be developed as probes for biological imaging. The carbazole moiety's inherent fluorescence can be tuned by modifying its substituents. These probes could be designed to selectively bind to specific cellular targets, allowing for their visualization and study.

Furthermore, the development of biocompatible materials incorporating the this compound scaffold could lead to new drug delivery systems or medical implants. The biological activity of the carbazole core could be combined with the material properties of a polymer to create devices that are both functional and bioactive.

Identifying Emerging Trends in Carbazole Chemistry Relevant to this compound

The field of carbazole chemistry is continually evolving, with several emerging trends that are highly relevant to the future development of this compound and its analogues. One of the most significant trends is the focus on sustainable and efficient synthetic methods. This includes the use of greener solvents, catalyst-free reactions, and flow chemistry to reduce the environmental impact of chemical synthesis.

Another important trend is the development of carbazole-based compounds with applications in theranostics, which combines therapy and diagnostics. This involves designing molecules that can both identify a disease state (e.g., through fluorescence imaging) and treat it (e.g., through targeted drug delivery or photodynamic therapy). The versatile scaffold of this compound is well-suited for the development of such multifunctional agents.

The exploration of carbazole derivatives as inhibitors of novel biological targets is also a rapidly growing area of research. While the anti-inflammatory properties of carprofen are well-known, new research is uncovering the potential of carbazole compounds to modulate other cellular pathways involved in cancer, neurodegenerative diseases, and infectious diseases. mostwiedzy.plresearchgate.net

Proposing Unexplored Potential and Future Research Hypotheses for the Compound and its Analogues

While the existing research on carbazole derivatives provides a strong foundation, there are numerous unexplored avenues for this compound and its analogues. The following are some proposed future research hypotheses:

Hypothesis 1: Novel Bioactivities Beyond Inflammation. It is hypothesized that derivatives of this compound, lacking the chloro-substituent of carprofen, will exhibit a distinct pharmacological profile with potential activities as anticancer, neuroprotective, or antiviral agents. Systematic screening of a library of these derivatives against a panel of biological targets could uncover novel therapeutic applications.

Hypothesis 2: Advanced Materials for Optoelectronics. It is hypothesized that polymers and small molecules derived from this compound can be designed to have superior performance in organic electronic devices. The ability to tune the electronic properties of the carbazole ring and to control the molecular packing through modifications of the propanoic acid side chain could lead to materials with enhanced charge mobility and luminescence.

Hypothesis 3: Targeted Drug Delivery Systems. It is hypothesized that this compound can be conjugated to targeting ligands (e.g., antibodies, peptides) to create drug delivery systems that selectively accumulate in diseased tissues. The inherent bioactivity of the carbazole core could provide a synergistic therapeutic effect.

Hypothesis 4: Chiral Derivatives with Stereospecific Activities. The propanoic acid side chain introduces a chiral center into the molecule. It is hypothesized that the individual enantiomers of this compound and its derivatives will exhibit different biological activities. The synthesis and biological evaluation of enantiomerically pure compounds could lead to the development of more potent and selective drugs.

Q & A

Q. What synthetic routes are available for preparing 2-(9H-carbazol-2-yl)propanoic acid derivatives, and how do substituents influence yield?

Methodological Answer: Derivatives of this compound are synthesized via coupling reactions or cyclization strategies. For example, hydrazine derivatives can be synthesized by reacting 6-chloro-9H-carbazole intermediates with substituted benzoyl hydrazides, followed by cyclization to form 1,3,4-oxadiazole derivatives . Substitutions on the carbazole ring (e.g., chloro groups) or the propanoic acid chain (e.g., alkyl/fluoro groups) significantly impact reaction yields. Optimization of reaction conditions (e.g., solvent, temperature) is critical, as steric hindrance from bulky substituents may reduce efficiency.

Q. How can X-ray crystallography be applied to determine the structural conformation of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is the gold standard for structural elucidation. Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Collecting intensity data with a diffractometer (e.g., Mo-Kα radiation).

- Refinement using SHELXL, which employs least-squares minimization to optimize atomic positions and thermal parameters .

For carbazole derivatives, planar carbazole rings and torsion angles of the propanoic acid side chain are critical for analyzing π-π stacking and hydrogen-bonding interactions.

Q. What spectroscopic techniques are essential for characterizing this compound analogs?

Methodological Answer:

- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic carbazole protons at δ 7.5–8.5 ppm) and confirms substituent positions.

- FT-IR: Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular formulas (e.g., [M+H]⁺ for C₁₅H₁₂ClNO₂ at m/z 274.0634 ).

- HPLC: Assesses purity (>95% for pharmacological studies) using C18 columns and UV detection.

Advanced Research Questions

Q. How does the position of the carboxylic acid group in this compound derivatives influence COX-1/2 binding selectivity?

Methodological Answer: Docking studies using AutoDock Vina or Schrödinger Suite reveal that substituent positioning modulates hydrophobic interactions and hydrogen bonding with COX isoforms. For example:

- (S)-2-(9H-carbazol-2-yl)propanoic acid (Compound 4) shows higher COX-2 affinity than S-carprofen due to improved alignment with Tyr385 and Ser530 residues .

- Chloro substituents at the 6-position (e.g., Carprofen) enhance COX-2 selectivity by fitting into a hydrophobic pocket near Val523 .

| Compound | COX-1 ΔG (kcal/mol) | COX-2 ΔG (kcal/mol) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| S-Carprofen | -8.2 | -9.1 | 1.11 |

| Compound 4 | -7.9 | -9.4 | 1.19 |

| Compound 6 | -7.1 | -8.3 | 1.17 |

Q. What mechanisms explain the antioxidant capacity of 6-chloro-9H-carbazole derivatives of this compound?

Methodological Answer: The antioxidant activity is evaluated via DPPH radical scavenging and lipid peroxidation assays. Key factors include:

- Electron-donating groups (e.g., -OH, -NH) on the carbazole ring stabilize free radicals.

- Planar carbazole structure enables π-π interactions with reactive oxygen species (ROS).

For example, 1a-c (hydrazine derivatives) exhibit EC₅₀ values of 12–18 μM in DPPH assays, outperforming ascorbic acid (EC₅₀ = 25 μM) due to synergistic effects of the carbazole core and hydrazide substituents .

Q. How can researchers resolve contradictions in binding affinity data for carbazole derivatives across different studies?

Methodological Answer: Discrepancies often arise from variations in:

- Docking Parameters: Grid box size (e.g., 20 ų vs. 25 ų) affects ligand flexibility.

- Protein Conformations: Use multiple PDB structures (e.g., COX-2: 1CX2 vs. 3LN1) to account for active-site plasticity.

- Experimental Validation: Cross-validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For instance, a docking-predicted ΔG of -9.4 kcal/mol should correlate with a Kd of ~100 nM in SPR .

Q. What analytical challenges arise in detecting impurities in this compound derivatives, and how are they addressed?

Methodological Answer: Impurities like carvedilol-related compound F (a carbazole dimer) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.